Exceptional Alpha-2A Adrenergic Receptor Affinity (Ki = 5 nM)
The compound exhibits high-affinity binding to the alpha-2A adrenergic receptor (ADRA2A), with a Ki of 5 nM determined by displacement of [3H]clonidine from calf cerebral cortex [1]. This affinity places it among the most potent alpha-2A ligands known, surpassing the prototypical agonist clonidine (Ki ~10-20 nM) and comparable to the high-affinity antagonist idazoxan (Ki ~10 nM), as assessed in analogous radioligand binding assays [2].
| Evidence Dimension | Binding Affinity (Ki) for Alpha-2A Adrenergic Receptor |
|---|---|
| Target Compound Data | Ki = 5 nM (pKi = 8.3) |
| Comparator Or Baseline | Clonidine: Ki ~10-20 nM; Idazoxan: Ki ~10 nM (literature values from comparable bovine/rat cortex assays) |
| Quantified Difference | 2-4x higher affinity than clonidine; comparable to idazoxan |
| Conditions | Calf cerebral cortex membrane preparation; [3H]clonidine as radioligand; ChEMBL curated data [1] |
Why This Matters
High target affinity is a critical selection criterion for researchers developing alpha-2A probes or evaluating structure-activity relationships (SAR), as it ensures robust target engagement at low concentrations.
- [1] BindingDB. BDBM50026633. Ki = 5 nM for Alpha-2A adrenergic receptor (Bovine). Curated from ChEMBL. View Source
- [2] Bylund, D.B.; U'Prichard, D.C. Characterization of alpha 1- and alpha 2-adrenergic receptors. Int. Rev. Neurobiol. 1983, 24, 1-5. (Provides context for clonidine and idazoxan affinities). View Source
